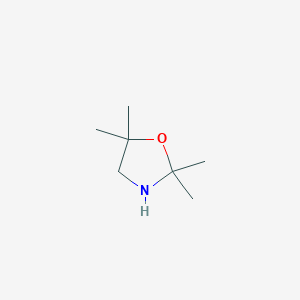![molecular formula C30H46F2O2 B12844427 7,8-Difluoro-2-pentyl-6-((trans-4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)methoxy)chromane](/img/structure/B12844427.png)
7,8-Difluoro-2-pentyl-6-((trans-4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)methoxy)chromane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Difluoro-2-pentyl-6-((trans-4’-propyl-[1,1’-bi(cyclohexan)]-4-yl)methoxy)chromane is a complex organic compound that belongs to the class of chromanes. Chromanes are known for their diverse biological activities and are often used in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Difluoro-2-pentyl-6-((trans-4’-propyl-[1,1’-bi(cyclohexan)]-4-yl)methoxy)chromane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromane ring to chromanol derivatives.
Substitution: Halogen atoms in the structure can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chromanol derivatives.
Aplicaciones Científicas De Investigación
7,8-Difluoro-2-pentyl-6-((trans-4’-propyl-[1,1’-bi(cyclohexan)]-4-yl)methoxy)chromane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7,8-Difluoro-2-pentyl-6-((trans-4’-propyl-[1,1’-bi(cyclohexan)]-4-yl)methoxy)chromane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Difluoro-4’- (trans-4-pentylcyclohexyl)biphenyl
- 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole
- trans, trans-4-(2,3-Difluoro-4-methylphenyl)-4’-ethylbicyclohexyl
Uniqueness
7,8-Difluoro-2-pentyl-6-((trans-4’-propyl-[1,1’-bi(cyclohexan)]-4-yl)methoxy)chromane is unique due to its specific substitution pattern and the presence of both fluorine atoms and a chromane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C30H46F2O2 |
|---|---|
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
7,8-difluoro-2-pentyl-6-[[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C30H46F2O2/c1-3-5-6-8-26-18-17-25-19-27(28(31)29(32)30(25)34-26)33-20-22-11-15-24(16-12-22)23-13-9-21(7-4-2)10-14-23/h19,21-24,26H,3-18,20H2,1-2H3 |
Clave InChI |
IMUOHWQGIWDHTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC2=CC(=C(C(=C2O1)F)F)OCC3CCC(CC3)C4CCC(CC4)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


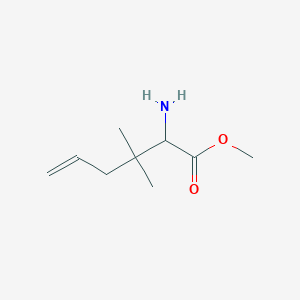



![tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12844364.png)
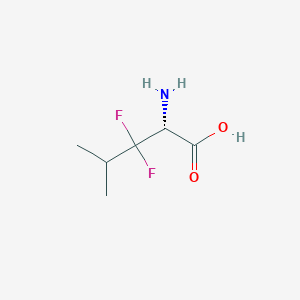

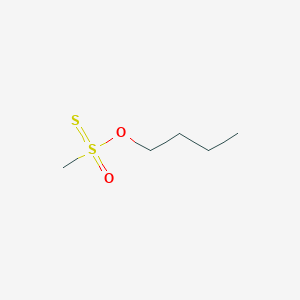
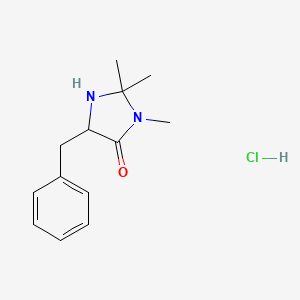
![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)



